T4 Sulfate
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Overview
Description
Thyroxine sulfate, also known as 3,3’,5,5’-tetraiodothyronine sulfate, is a sulfated derivative of thyroxine (T4), a major hormone produced by the thyroid gland. This compound plays a crucial role in regulating metabolism, growth, and development in humans and other vertebrates. Thyroxine sulfate is formed through the sulfation of thyroxine, which involves the addition of a sulfate group to the hydroxyl group of thyroxine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thyroxine sulfate typically involves the sulfation of thyroxine. This can be achieved by reacting thyroxine with sulfur trioxide or chlorosulfonic acid in an appropriate solvent. The reaction conditions, such as temperature and solvent choice, are critical to ensure the selective formation of thyroxine sulfate without over-sulfation or degradation of the thyroxine molecule .
Industrial Production Methods: Industrial production of thyroxine sulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: Thyroxine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.
Substitution: The sulfate group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Regeneration of thyroxine.
Substitution: Formation of various substituted thyroxine derivatives.
Scientific Research Applications
Thyroxine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfation reactions and their effects on molecular properties.
Biology: Investigated for its role in thyroid hormone metabolism and regulation.
Medicine: Explored for its potential therapeutic applications in thyroid disorders and metabolic diseases.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations.
Mechanism of Action
Thyroxine sulfate exerts its effects through its conversion to the active hormone triiodothyronine (T3) in peripheral tissues. This conversion is mediated by deiodinase enzymes. T3 then binds to nuclear thyroid hormone receptors, leading to the regulation of gene expression and modulation of various physiological processes, including metabolism, growth, and development .
Comparison with Similar Compounds
Thyroxine (T4): The parent compound of thyroxine sulfate, primarily involved in regulating metabolism.
Triiodothyronine (T3): The active form of thyroid hormone, more potent than thyroxine.
Diiodothyronines: Metabolites of thyroxine with distinct biological activities.
Iodothyronamines: Derivatives with potential neuromodulatory effects.
Uniqueness of Thyroxine Sulfate: Thyroxine sulfate is unique due to its sulfated structure, which affects its solubility, stability, and biological activity. The sulfation of thyroxine alters its interaction with enzymes and receptors, leading to distinct metabolic and physiological effects compared to its non-sulfated counterparts .
Properties
IUPAC Name |
2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3,5-diiodophenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO7S/c16-8-1-6(3-12(20)15(21)22)2-9(17)13(8)26-7-4-10(18)14(11(19)5-7)27-28(23,24)25/h1-2,4-5,12H,3,20H2,(H,21,22)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXIJUZWSSQICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OS(=O)(=O)O)I)I)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868422 |
Source
|
Record name | O-[3,5-Diiodo-4-(sulfooxy)phenyl]-3,5-diiodotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
856.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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